molecular formula C11H14N4O B1475976 3-Azido-1-(4-methoxybenzyl)azetidine CAS No. 2097976-94-6

3-Azido-1-(4-methoxybenzyl)azetidine

Cat. No.: B1475976
CAS No.: 2097976-94-6
M. Wt: 218.26 g/mol
InChI Key: VSVZZPIRRMJNLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Azido-1-(4-methoxybenzyl)azetidine” is a chemical compound with the empirical formula C11H15NO2 . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular weight of “this compound” is 193.24 . The InChI string representation of its structure is 1S/C11H15NO2/c1-13-10-4-2-9(3-5-10)8-14-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3 .


Chemical Reactions Analysis

Azetidines, including “this compound”, exhibit unique reactivity due to their considerable ring strain . They are significantly more stable than related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Scientific Research Applications

Synthesis of Chiral Tetrasubstituted Azetidines

Researchers have developed methods for synthesizing chiral tetrasubstituted azetidines, which include derivatives possessing three chiral centers. These compounds have been prepared from silyl-protected enoldiazoacetates and imido-sulfur ylides via asymmetric cycloaddition, highlighting their potential as valuable intermediates in organic synthesis and pharmaceutical research (Marichev et al., 2019).

Facile Synthesis of Spiro[azetidin-2,3'-quinolin]-2'-ones

Another study presents a straightforward approach for the synthesis of spiro[azetidin-2,3'-quinolin]-2'-ones, showcasing the versatility of azetidine derivatives in constructing complex molecular architectures. This method underscores the utility of azetidine rings in medicinal chemistry and drug development processes (Huang et al., 2016).

Azetidine-Based S1P Receptor Agonists

Azetidine derivatives have also been explored for their potential in treating autoimmune diseases. For example, the discovery of azetidine-based sphingosine-1-phosphate (S1P) receptor agonists demonstrates their application in addressing conditions such as relapsing-remitting multiple sclerosis (RRMS) by selectively modulating S1P1 and S1P5 receptors, thus offering a therapeutic strategy with fewer undesirable effects (Kurata et al., 2017).

Anticancer Thiourea-Azetidine Hybrids

The development of thiourea-azetidine hybrids has shown promise in the discovery of novel antitumor agents. These compounds, evaluated for their in vitro anticancer activity against various human cancer cell lines, highlight the potential of azetidine derivatives in oncological research, providing a basis for further exploration of their therapeutic applications (Parmar et al., 2021).

Sphingosine 1-Phosphate Receptor Agonists in Type 1 Diabetes

The immunomodulatory effects of azetidine derivatives have been explored beyond neurological diseases to include type 1 diabetes mellitus (T1DM). The use of selective S1P receptor agonists based on azetidine structures in preclinical models of T1DM suggests their potential in delaying the onset and progression of autoimmune diseases, illustrating the broad applicability of azetidine derivatives in immunology (Shioya et al., 2021).

Future Directions

Azetidines, including “3-Azido-1-(4-methoxybenzyl)azetidine”, have been the focus of recent advances in chemistry and reactivity . Future directions include further exploration of their synthesis, reactivity, and application, with a focus on overcoming long-standing challenges in these areas .

Mechanism of Action

    Target of Action

    Azetidines, the class of compounds that “3-Azido-1-(4-methoxybenzyl)azetidine” belongs to, are often used in the synthesis of pharmaceuticals due to their ability to form stable four-membered rings . The specific targets of “this compound” would depend on its specific structure and functional groups.

    Mode of Action

    The mode of action of “this compound” would depend on its specific chemical structure and the biological system it interacts with. Azetidines can undergo various chemical reactions, including photocycloaddition reactions , which could potentially influence its mode of action.

    Action Environment

    The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For example, azetidines can undergo thermal decomposition , which could potentially influence its stability and action.

Biochemical Analysis

Biochemical Properties

3-Azido-1-(4-methoxybenzyl)azetidine plays a significant role in biochemical reactions, particularly in the synthesis of complex molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in radical cascade cyclization reactions, which are catalyzed by copper under photo-induced conditions . These interactions are crucial for the formation of azetidine derivatives, which are valuable in organic synthesis and medicinal chemistry.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and alter gene expression. The azido group is particularly reactive, allowing it to participate in click chemistry reactions, which are used to label and track biomolecules in complex biological systems . This reactivity makes it a valuable tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that azetidines, including this compound, can undergo ring-opening reactions, leading to the formation of various products . These reactions can impact the compound’s efficacy and safety in long-term applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways. At higher doses, it may cause toxic or adverse effects. The threshold effects and toxicity levels are important considerations for its use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the cells . Understanding these pathways is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficiency of transport and distribution can impact the compound’s effectiveness and safety in various applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and optimizing its use in research and therapy.

Properties

IUPAC Name

3-azido-1-[(4-methoxyphenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-16-11-4-2-9(3-5-11)6-15-7-10(8-15)13-14-12/h2-5,10H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVZZPIRRMJNLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Azido-1-(4-methoxybenzyl)azetidine
Reactant of Route 2
Reactant of Route 2
3-Azido-1-(4-methoxybenzyl)azetidine
Reactant of Route 3
3-Azido-1-(4-methoxybenzyl)azetidine
Reactant of Route 4
Reactant of Route 4
3-Azido-1-(4-methoxybenzyl)azetidine
Reactant of Route 5
3-Azido-1-(4-methoxybenzyl)azetidine
Reactant of Route 6
Reactant of Route 6
3-Azido-1-(4-methoxybenzyl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.